

# Spectroscopic Analysis of Methyl 5-amino-2-hydroxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 5-amino-2-hydroxybenzoate

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Methyl 5-amino-2-hydroxybenzoate** ( $C_8H_9NO_3$ , Molar Mass: 167.16 g/mol), a key intermediate in pharmaceutical and chemical synthesis.<sup>[1][2]</sup> The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for structural elucidation.

## Data Presentation

The spectroscopic data for **Methyl 5-amino-2-hydroxybenzoate** is summarized below. It is important to note that while references to experimental spectra exist in databases like SpectraBase, readily available public data is limited.<sup>[1]</sup> Therefore, the following tables are a combination of predicted data from reliable sources and expected values based on structurally analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine, the hydroxyl, and the methyl ester protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.0	d	1H	H-3
~ 6.9 - 6.7	dd	1H	H-4
~ 6.6 - 6.4	d	1H	H-6
~ 5.0 - 4.0 (broad)	s	2H	-NH <sub>2</sub>
~ 10.0 - 9.0 (broad)	s	1H	-OH
~ 3.8	s	3H	-OCH <sub>3</sub>

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 170	C=O (ester)
~ 150	C-OH
~ 140	C-NH <sub>2</sub>
~ 125	C-H (aromatic)
~ 118	C-H (aromatic)
~ 115	C-H (aromatic)
~ 110	C-COOCH <sub>3</sub>
~ 52	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3300	Strong, Broad	O-H and N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
2990 - 2850	Medium	Aliphatic C-H stretching (-OCH <sub>3</sub> )
~ 1680	Strong	C=O stretching (ester)
1600 - 1450	Medium to Strong	C=C stretching (aromatic ring)
~ 1250	Strong	C-O stretching (ester)

## Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is for electrospray ionization (ESI).

m/z (Mass-to-Charge Ratio)	Adduct/Fragment
168.06552	[M+H] <sup>+</sup>
190.04746	[M+Na] <sup>+</sup>
166.05096	[M-H] <sup>-</sup>
150.05550	[M+H-H <sub>2</sub> O] <sup>+</sup>
136.0398	[M-OCH <sub>3</sub> ] <sup>+</sup>
108.0422	[M-COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 5-amino-2-hydroxybenzoate** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a

standard 5 mm NMR tube. The choice of solvent is crucial as the acidic protons of the hydroxyl and amino groups may exchange with protic solvents.

- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field strength spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Spectral Width: 0-12 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
  - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure using the anvil.

- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

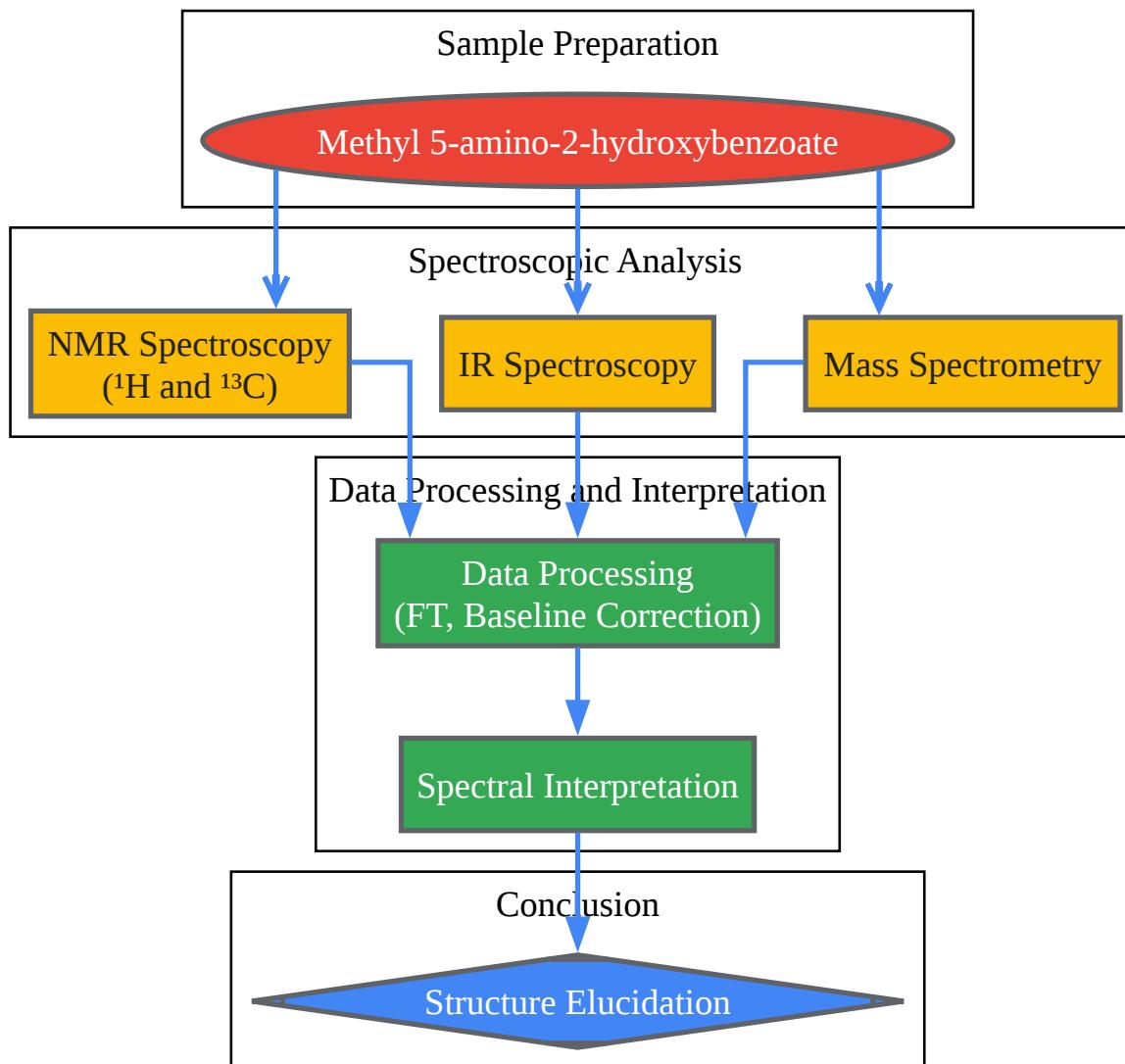
- Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (approximately 1  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Instrument Parameters:
  - Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
  - Ionization Mode: Positive or negative ion mode.
  - Capillary Voltage: 3-5 kV.
  - Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
  - Mass Range:  $\text{m/z}$  50-500.
- Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$ . Acquire the mass spectrum in full scan mode. For structural confirmation, tandem mass

spectrometry (MS/MS) can be performed on the parent ion to observe its fragmentation pattern.

## Visualization of Workflows and Relationships

### Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 5-amino-2-hydroxybenzoate**.

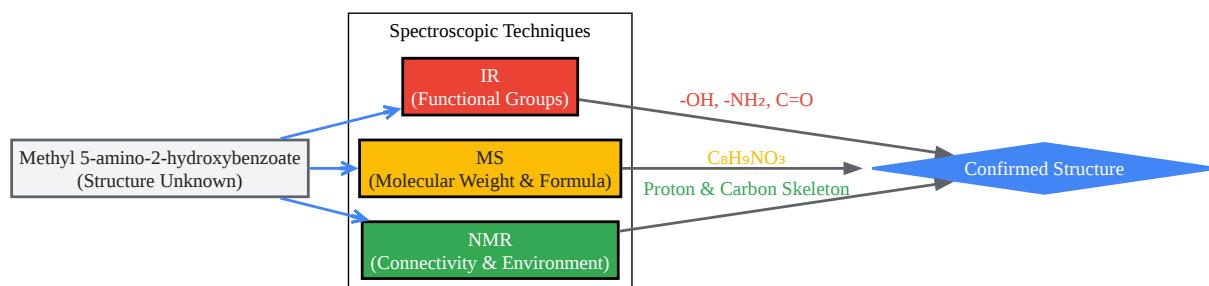


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Caption: General workflow for the spectroscopic analysis of an organic compound.

# Logical Relationship of Spectroscopic Techniques

This diagram shows how the different spectroscopic techniques provide complementary information for the structural elucidation of **Methyl 5-amino-2-hydroxybenzoate**.



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## References

- 1. Methyl 5-amino-2-hydroxybenzoate | C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub> | CID 135127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
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